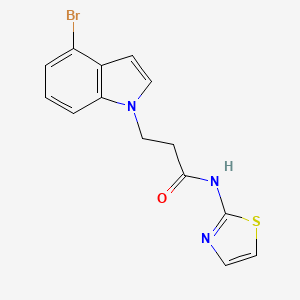

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Description

Properties

Molecular Formula |

C14H12BrN3OS |

|---|---|

Molecular Weight |

350.24 g/mol |

IUPAC Name |

3-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19) |

InChI Key |

ROLCJHWVOAUEKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Coupling Reaction: The brominated indole and the thiazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Oxidized derivatives of the indole ring

Reduction: Reduced forms of the carbonyl group

Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of indole and thiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide could be explored for its potential therapeutic properties. Compounds with indole and thiazole moieties have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with various enzymes, receptors, or DNA. The bromine atom may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Physicochemical Properties

The target compound’s bromoindole group increases molecular weight (~378.25 g/mol) compared to simpler analogs like 3-bromo-N-(1,3-thiazol-2-yl)propanamide (MW: 249.11 g/mol) . Melting points for oxadiazole analogs range from 117–159°C, influenced by aryl substituents (e.g., electron-withdrawing nitro groups raise melting points) . The bromine atom in the target compound may similarly elevate its melting point due to enhanced intermolecular interactions.

Table 2: Physicochemical Data of Analogs

Biological Activity

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that combines an indole moiety with a thiazole ring, which contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is C₁₄H₁₂BrN₃OS, with a molecular weight of approximately 350.24 g/mol. The presence of the bromine atom on the indole ring and the thiazole moiety enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The brominated indole structure is known for its role in modulating neurotransmitter systems and exhibiting anticancer properties.

Biological Activities

Research indicates that 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits several biological activities:

1. Antitumor Activity

- Studies have shown that compounds with similar structural features can inhibit tumor cell proliferation. For instance, thiazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells . The mechanism often involves apoptosis induction and cell cycle arrest.

2. Anticonvulsant Properties

- Thiazole derivatives have been explored for their anticonvulsant effects. Compounds similar to 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide have shown promise in animal models for epilepsy, suggesting that this compound may also possess neuroprotective qualities .

3. Antimicrobial Activity

- The thiazole ring is known for its antimicrobial properties. Preliminary studies indicate that the compound may exhibit activity against certain bacterial strains, which could be beneficial in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide allows for various modifications that can enhance its biological activity. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-bromo-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)propanamide | Thiophene instead of thiazole | Different pharmacological effects |

| N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | Methoxy group addition | Altered solubility and reactivity |

| 3-(4-bromoindolyl)-N-(pyridinyl)propanamide | Pyridine instead of thiazole | Potentially different effects due to nitrogen heterocycle |

These comparisons highlight how minor structural changes can lead to significant variations in biological activity.

Case Studies

Several studies have investigated the biological properties of related compounds:

Case Study 1: Antitumor Activity

A study focused on a series of thiazole derivatives found that one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity. The presence of electron-donating groups was crucial for enhancing activity .

Case Study 2: Neuroprotective Effects

In another investigation, a thiazole-based compound demonstrated significant anticonvulsant effects in rodent models, suggesting potential therapeutic applications for epilepsy treatment. The study emphasized the importance of the thiazole moiety in mediating these effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A convergent synthesis approach is commonly employed, starting with intermediates like 3-bromo-N-(1,3-thiazol-2-yl)propanamide (3a). Key steps include coupling bromopropanoyl chloride with thiazol-2-amine derivatives under polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves controlling reaction temperature (60–80°C), using catalysts like triethylamine, and ensuring stoichiometric ratios of reactants. Post-synthesis purification via column chromatography or recrystallization improves yield (typically 60–75%) .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming backbone connectivity, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Elemental analysis (C, H, N) compares calculated vs. experimental values to confirm purity (>95%). Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity .

Q. What solvent systems are optimal for recrystallization, and how does solvent polarity affect yield?

- Methodological Answer : Polar solvents like ethanol or ethyl acetate are preferred for recrystallization due to the compound’s moderate solubility. Mixed-solvent systems (e.g., ethanol/water) enhance crystal formation. Solvent polarity directly impacts yield: highly polar solvents may reduce solubility, while non-polar solvents risk impurity retention. Systematic screening via solubility tests at varying temperatures (25–60°C) is recommended .

Advanced Research Questions

Q. How do substituents on the aryl group influence the compound’s bioactivity, and what structure-activity relationship (SAR) insights exist?

- Methodological Answer : Substituents on the aryl ring modulate electronic and steric effects, impacting target binding. For example, methyl groups at the para position (e.g., 4-methylphenyl) enhance inhibitory activity (IC₅₀ = 1.878 ± 0.07 mM) against alkaline phosphatase by improving hydrophobic interactions. Electron-withdrawing groups (e.g., nitro) may reduce activity due to unfavorable charge distribution. SAR studies should compare derivatives with systematically varied substituents using in vitro assays and molecular docking .

Q. How can computational modeling predict the compound’s interaction with biological targets like alkaline phosphatase?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding modes by aligning the compound’s thiazole and indole moieties with the enzyme’s active site. Key interactions include hydrogen bonding between the propanamide carbonyl and Arg166, and π-π stacking between the bromoindole and Phe256. Molecular Dynamics (MD) simulations (100 ns) assess stability, while free-energy calculations (MM-PBSA) quantify binding affinity. Compare results with co-crystallized inhibitors for validation .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

- Methodological Answer : Contradictions may arise from cell line-specific permeability or metabolic activity. Standardize assays using identical protocols (e.g., MTT assay at 48-hour exposure, 10% FBS media). Test parallel cytotoxicity on primary (e.g., HEK293) and cancer (e.g., HeLa) cells. Validate via flow cytometry (apoptosis markers) and Western blot (caspase-3 activation). Adjust substituents (e.g., replacing bromine with less toxic groups) to mitigate off-target effects .

Q. What strategies optimize the compound’s solubility in aqueous buffers without compromising bioactivity?

- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the indole’s 4-position via Suzuki coupling. Alternatively, formulate as a prodrug (e.g., ester derivatives) hydrolyzed in vivo. Solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) guide modifications. Maintain bioactivity by preserving critical pharmacophores (thiazole-amidine) during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.